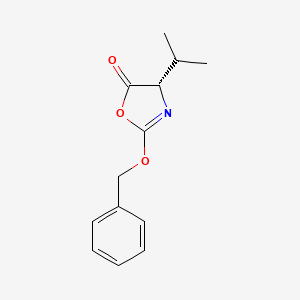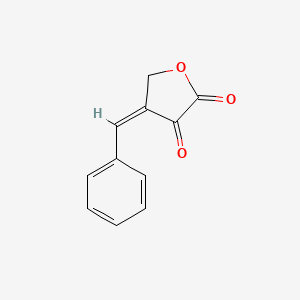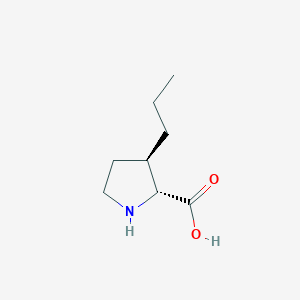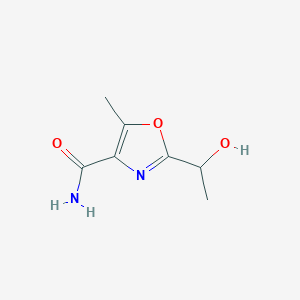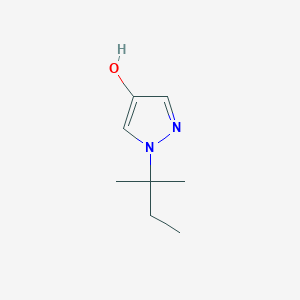
Mono(1-octylquinolin-1-ium) tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(1-octylquinolin-1-ium) tribromide is a quaternary ammonium compound that features a quinoline ring substituted with an octyl group and three bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(1-octylquinolin-1-ium) tribromide typically involves the quaternization of 1-octylquinoline with bromine. The reaction is carried out under controlled conditions to ensure the formation of the tribromide salt. The general synthetic route can be summarized as follows:
Starting Material: 1-octylquinoline.
Reagent: Bromine (Br₂).
Solvent: An appropriate solvent such as acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the tribromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include:
Continuous Addition: Controlled addition of bromine to a solution of 1-octylquinoline.
Temperature Control: Maintaining an optimal temperature to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mono(1-octylquinolin-1-ium) tribromide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can participate in oxidation reactions, making the compound a potential oxidizing agent.
Reduction: Under specific conditions, the bromine atoms can be reduced, leading to the formation of different products.
Substitution: The bromine atoms can be substituted by other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of de-brominated quinoline derivatives.
Substitution: Formation of new quaternary ammonium salts with different substituents.
Wissenschaftliche Forschungsanwendungen
Mono(1-octylquinolin-1-ium) tribromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Mono(1-octylquinolin-1-ium) tribromide exerts its effects involves the interaction of the bromine atoms with biological molecules. The bromine atoms can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium tribromide: Similar in structure but contains a pyridine ring instead of a quinoline ring.
Benzyltrimethylammonium tribromide: Contains a benzyl group and a trimethylammonium moiety.
Tetramethylammonium tribromide: Contains a tetramethylammonium group.
Uniqueness
Mono(1-octylquinolin-1-ium) tribromide is unique due to the presence of the octyl group and the quinoline ring, which confer specific chemical properties and potential biological activities. The combination of these structural features makes it distinct from other quaternary ammonium tribromides.
Eigenschaften
Molekularformel |
C17H24Br3N |
|---|---|
Molekulargewicht |
482.1 g/mol |
IUPAC-Name |
molecular bromine;1-octylquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H24N.Br2.BrH/c1-2-3-4-5-6-9-14-18-15-10-12-16-11-7-8-13-17(16)18;1-2;/h7-8,10-13,15H,2-6,9,14H2,1H3;;1H/q+1;;/p-1 |
InChI-Schlüssel |
XHOPZSQPEIMISX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-].BrBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)


